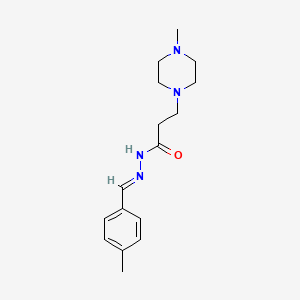

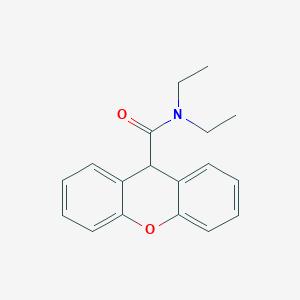

![molecular formula C20H27N3O2S B5544353 2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including those structurally related to 2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, has been explored through various methodologies. Key strategies involve stereoselective aldol reactions, phenylthio migration, and cascade cyclization processes to achieve desired spirocyclic frameworks with controlled stereochemistry (Chibale et al., 1993), (Islam et al., 2017).

Molecular Structure Analysis

The structural elucidation of diazaspiro[5.5]undecane derivatives is primarily achieved through NMR and X-ray crystallographic techniques, revealing the preferential chair conformation of the cyclohexanone unit in spirocycles and the importance of intermolecular interactions in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives towards various chemical transformations, including cycloadditions, alkylation, and reactions with electrophiles, has been documented. These reactions are crucial for further functionalization of the core structure and for investigating the compound's chemical behavior under different conditions (Christl et al., 1990), (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure of diazaspiro[5.5]undecane derivatives, are closely tied to their molecular structure. Single crystal X-ray diffraction analysis has been used to detail the spatial arrangement and confirm the molecular geometry of such compounds (Kirillov et al., 2010).

Chemical Properties Analysis

The chemical properties, encompassing reactivity patterns, stability under various conditions, and interaction with different chemical agents, highlight the versatility and potential utility of diazaspiro[5.5]undecane derivatives in synthetic chemistry. Studies have shown their engagement in aminomethylation reactions, demonstrating their utility in constructing complex molecular architectures (Khrustaleva et al., 2018).

Scientific Research Applications

Synthetic Methodologies

The synthesis of spirocyclic ethers and lactones, including structures similar to the compound , involves stereochemically controlled processes. These methodologies enable the formation of medium-sized carbocyclic rings with controlled stereochemistry, which is crucial for the biological activity of the compounds. Such synthetic strategies are pivotal in the development of new pharmacologically active compounds (Chibale et al., 1993).

Pharmacological Applications

Diazaspiro[5.5]undecane derivatives, similar to the specified compound, have been studied for their potential as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007). Additionally, certain diazaspiro[5.5]undecane derivatives have shown anticonvulsant profiles, indicating potential use in the treatment of epilepsy and related disorders (Aboul-Enein et al., 2014).

Chemical Structure and Activity

The structural features of diazaspiro[5.5]undecane derivatives, including the spirocyclic benzamide moiety, are critical for binding affinity to certain biological targets. Studies on the structure-activity relationships of these compounds can provide insights into the design of new drugs with improved efficacy and selectivity (Bavo et al., 2021).

Novel Compound Synthesis

Research on the synthesis of new spiro and diazaspirocyclic compounds includes the development of efficient methodologies for constructing these complex structures. Such compounds have a broad range of applications, from materials science to drug discovery, due to their unique chemical and physical properties (Jenkins et al., 2009).

properties

IUPAC Name |

2-cyclopropyl-N-(3-methylsulfanylphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-26-17-4-2-3-15(13-17)21-19(25)22-11-9-20(10-12-22)8-7-18(24)23(14-20)16-5-6-16/h2-4,13,16H,5-12,14H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYXJWWLLZEHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)N2CCC3(CCC(=O)N(C3)C4CC4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

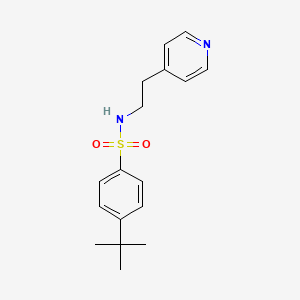

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

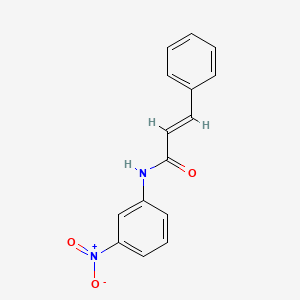

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

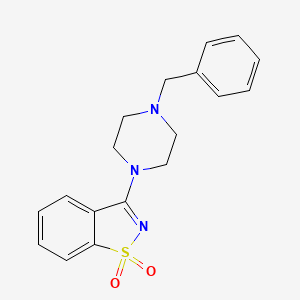

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)